molecular formula C22H15BrFN3O2 B2726153 N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-72-8

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2726153
CAS No.: 1005306-72-8
M. Wt: 452.283
InChI Key: ATWAVKSSPDYQHP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a carboxamide group at position 3, a 2-fluorobenzyl substituent at position 1, and a 3-bromophenyl group on the amide nitrogen. The 1,8-naphthyridine core provides a rigid, conjugated heterocyclic framework that facilitates π-π interactions and hydrogen bonding, which are critical for biological activity and molecular recognition .

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O2/c23-16-7-3-8-17(12-16)26-21(28)18-11-14-6-4-10-25-20(14)27(22(18)29)13-15-5-1-2-9-19(15)24/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWAVKSSPDYQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis of N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

The complete synthesis of the target compound typically follows a multi-step approach, with each stage requiring specific reaction conditions and purification techniques.

Formation of the Naphthyridine Core

The synthesis begins with the construction of the 1,8-naphthyridine skeleton, which can be accomplished through several methods:

Pfitzinger Reaction Approach

This approach utilizes isatin derivatives and ketones to form the required naphthyridine system:

  • Isatin derivative reacts with appropriate ketone under basic conditions
  • Ring opening followed by cyclization
  • Decarboxylation to yield the basic naphthyridine framework
Cycloaddition Method

Alternative route involves [3+2] cycloaddition reactions to construct the heterocyclic system:

Starting material + Activated alkyne → Cycloaddition → Ring closure → 1,8-Naphthyridine core

Introduction of Functional Groups

Following the core synthesis, functional group introduction proceeds systematically:

Attachment of (2-fluorophenyl)methyl Group

The N-alkylation at position 1 with 2-fluorobenzyl halide represents a critical step:

  • Formation of the 2-oxo-1,2-dihydro-1,8-naphthyridine intermediate
  • N-alkylation using 2-fluorobenzyl bromide or 2-fluorobenzyl chloride
  • Typical conditions: K₂CO₃ or Cs₂CO₃ as base in DMF or acetone at 60-80°C

This N-alkylation requires careful control of reaction conditions to ensure selectivity for the desired position.

Carboxamide Formation and Completion of Synthesis

Carboxylation at Position 3

The carboxylic acid function at position 3 can be introduced through:

  • Direct carboxylation using lithium bases followed by CO₂ quenching
  • Oxidation of a 3-methyl group to carboxylic acid
  • Introduction via initial cyclization using appropriately functionalized precursors

Amide Formation with 3-Bromoaniline

The final coupling reaction to form the carboxamide linkage typically involves:

  • Activation of carboxylic acid using coupling reagents (HATU, EDCI/HOBt, or thionyl chloride)
  • Reaction with 3-bromoaniline
  • Purification through column chromatography or recrystallization

A representative synthetic scheme is outlined in Table 1:

Step Reaction Conditions Expected Yield (%)
1 Naphthyridine core formation Pfitzinger or Niementowski reaction, 100-120°C, 4-8h 65-85
2 2-Oxo functionality introduction Selective oxidation or hydrolysis, 50-60°C, 2-4h 75-85
3 N-alkylation with 2-fluorobenzyl halide K₂CO₃, DMF, 60-80°C, 6-12h 70-90
4 Carboxylation at position 3 Strong base, CO₂, -78°C to rt 60-75
5 Amide formation with 3-bromoaniline HATU/DIPEA or EDCI/HOBt, DMF, rt, 12h 65-80
6 Purification Column chromatography, recrystallization 85-95

A-1 Alternative Synthetic Routes

Several alternative approaches have been reported for the synthesis of similar naphthyridine derivatives:

A-1.1. Direct Route via 2-Aminopyridine Derivatives

This approach utilizes 2-aminopyridine derivatives to construct the naphthyridine core in fewer steps:

  • Condensation of 2-aminopyridine with β-ketoesters
  • Cyclization to form 1,8-naphthyridine core
  • Subsequent functionalization to introduce required substituents

A-1.2. Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates certain steps in the synthesis:

  • Cyclization reactions complete in minutes rather than hours
  • N-alkylation reactions show improved yields
  • Amide coupling proceeds more efficiently with reduced reaction times

The microwave-assisted protocol typically reduces overall reaction time from days to hours while maintaining or improving yields.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an efficient route for introducing aryl substituents:

Suzuki-Miyaura Coupling

The introduction of aryl groups can be achieved through Suzuki coupling:

Halogenated naphthyridine + Arylboronic acid → Pd catalyst, base → Arylated naphthyridine

This approach is particularly valuable for introducing the 3-bromophenyl group directly or for late-stage modification.

Buchwald-Hartwig Amination

This method offers an alternative approach for carboxamide formation:

3-Bromophenyl halide + Naphthyridine-3-carboxamide → Pd catalyst, base → Target compound

Purification and Characterization

Purification Techniques

Multiple purification methods can be employed:

  • Column chromatography: Typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients
  • Recrystallization: Commonly from ethanol, methanol, or diethyl ether
  • Preparative HPLC: For final purification to analytical grade

Characterization Data

The synthesized compound can be characterized using:

  • NMR spectroscopy (¹H and ¹³C)
  • Mass spectrometry (HRMS)
  • Infrared spectroscopy
  • X-ray crystallography (when appropriate crystals can be obtained)

Key spectroscopic data includes:

  • ¹H NMR: Characteristic signals for the fluorophenyl methyl protons (δ ~5.5 ppm), naphthyridine core protons (δ 7.0-9.0 ppm), and NH of the carboxamide (δ ~10 ppm)
  • ¹³C NMR: Carbonyl carbons of amide and lactam (δ 160-170 ppm)
  • HRMS: Molecular ion peak at m/z 452 with characteristic isotope pattern for bromine

Comparative Analysis of Synthetic Methods

Table 2 presents a comparison of different synthetic approaches:

Synthetic Approach Advantages Disadvantages Overall Yield (%) Number of Steps
Pfitzinger Reaction Route Established methodology, scalable Multiple steps, harsh conditions 30-45 5-6
Niementowski Reaction Good for specific substitution patterns Limited substrate scope 35-50 4-5
Cross-coupling Approach Modular, late-stage functionalization Expensive catalysts, sensitive reactions 40-55 4-5
Microwave-Assisted Fastest route, energy efficient Specialized equipment needed 45-60 4

Optimization Parameters for Scale-Up

For industrial or large-scale synthesis, several parameters require optimization:

Reaction Temperature Control

Temperature control is critical for:

  • Core formation (100-120°C)
  • N-alkylation (60-80°C)
  • Amide coupling (20-25°C)

Solvent Selection

Solvent choice significantly impacts yield and purity:

  • DMF: Excellent for N-alkylation but challenging to remove
  • THF: Good for lithiation reactions
  • DCM/DCE: Preferred for amide coupling
  • Green alternatives: 2-MeTHF, cyclopentyl methyl ether showing promise in recent studies

Catalyst Loading Optimization

For cross-coupling reactions, catalyst type and loading require optimization:

  • Pd(PPh₃)₄: 3-5 mol% typical, can be reduced to 1-2 mol% with optimized conditions
  • Pd₂(dba)₃/Xantphos: Effective system for challenging couplings at 1-3 mol%

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The bromophenyl and fluorobenzyl groups can participate in substitution reactions, where other functional groups replace the bromine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure for developing new anticancer agents and anti-inflammatory drugs . Research indicates its potential to inhibit specific biological pathways involved in cancer cell proliferation and inflammation.

Case Study: Anticancer Activity

In a study exploring various naphthyridine derivatives, N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide demonstrated significant cytotoxic effects against cancer cell lines, suggesting its utility in drug development for cancer therapies.

Biochemical Applications

This compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with specific receptors makes it a valuable tool for studying enzyme activities and receptor functions.

Table 2: Biological Activities

Activity TypeObserved Effect
AnticancerCytotoxicity in cell lines
Anti-inflammatoryInhibition of inflammatory markers

Material Science

In industrial applications, the compound is being explored for the development of new materials with specific chemical properties. Its unique structure may allow it to serve as a building block in synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl Substituent Aryl Amide Substituent Core Structure Melting Point (°C) Key Functional Groups Reference
Target Compound: N-(3-Bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-... 2-Fluorobenzyl 3-Bromophenyl 1,8-Naphthyridine Not reported Br (halogen), F (halogen), amide -
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-... (5a3) 4-Chlorobenzyl 3-Chlorophenyl 1,8-Naphthyridine >300 Cl (halogen), amide
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-... 4-Fluorobenzyl 2-Methoxyphenyl 1,8-Naphthyridine Not reported F (halogen), OMe (electron donor)
N-(3-Bromo-2-methylphenyl)-2-oxo-... (Pyridine analog) - 3-Bromo-2-methylphenyl Pyridine Not reported Br (halogen), methyl

Key Observations:

  • Benzyl Substituents: The target compound’s 2-fluorobenzyl group introduces steric hindrance near the naphthyridine core compared to para-substituted analogs (e.g., 4-fluorobenzyl in ).
  • Aryl Amide Groups: The 3-bromophenyl group in the target compound contrasts with 3-chlorophenyl (5a3, ) and 2-methoxyphenyl (). Bromine’s larger atomic radius and polarizability may improve hydrophobic interactions compared to chlorine, while methoxy groups enhance solubility via hydrogen bonding.

Hydrogen Bonding and Crystallography

  • The pyridine analog in forms centrosymmetric dimers via N–H···O hydrogen bonds, a feature likely shared by the target compound’s amide group. Such interactions influence solubility and crystal packing.
  • The near-planar conformation of the pyridine analog (dihedral angle: 8.38° between aromatic rings ) suggests that the target compound’s 1,8-naphthyridine core may adopt a similar planar geometry, optimizing π-stacking in biological targets.

Biological Activity

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine derivatives are known for their broad spectrum of biological activities. Research indicates that these compounds exhibit:

  • Antimicrobial activity against various pathogens.
  • Antiviral properties.
  • Anticancer effects through cytotoxic mechanisms.
  • Anti-inflammatory and analgesic activities.
  • Potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,8-naphthyridine possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli0.25

This compound has been shown to enhance the activity of existing antibiotics when used in combination therapies .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been explored through various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
A54910.0

These results indicate that the compound may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can reduce pro-inflammatory cytokine levels in vitro:

  • Cytokines Measured : IL-6, TNF-alpha.
CytokineControl (pg/mL)Treated (pg/mL)
IL-615075
TNF-alpha200100

This suggests that this compound could be a candidate for developing new anti-inflammatory therapies .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study conducted on a series of naphthyridine compounds found that those with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
  • Cancer Therapy Trials : Clinical trials involving naphthyridine derivatives have reported promising results in reducing tumor size in patients with advanced-stage cancers when used in conjunction with standard chemotherapy .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(3-bromophenyl)-1,8-naphthyridine-3-carboxamide derivatives, and how are reaction yields optimized?

  • Methodology : The synthesis often involves nucleophilic substitution or coupling reactions. For example, derivatives are synthesized by refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and catalytic p-toluenesulfonic acid (PTSA) in aqueous conditions, achieving yields of 67–76% . Key optimization steps include:

  • Temperature control : Prolonged reflux (e.g., overnight) ensures complete conversion.
  • Solvent selection : Methanol or DMSO-d6 is used for crystallization to improve purity .
  • Stoichiometry : A slight excess of the aniline derivative (e.g., 1.1 eq.) drives the reaction to completion .

Q. How is structural characterization performed for this compound class, and what spectroscopic techniques are critical?

  • Methodology :

  • 1H/13C NMR : Aromatic protons appear in δ 7.14–9.80 ppm (DMSO-d6), with splitting patterns (e.g., dd, m) confirming substitution patterns .
  • IR spectroscopy : Key peaks include C=O stretches at ~1686 cm⁻¹ (amide) and ~1651 cm⁻¹ (keto), with C–Cl/C–Br vibrations at 737–780 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 [M+]) validate the molecular formula .

Q. What crystallographic data are available for related 1,8-naphthyridine derivatives, and how do they inform molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) reveals planar conformations due to π-conjugation across the amide bridge. Dihedral angles between aromatic rings (e.g., 8.38°) and hydrogen-bonding networks (N–H⋯O) stabilize dimeric structures .

Advanced Research Questions

Q. How can tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) be experimentally distinguished in this compound class?

  • Methodology :

  • X-ray crystallography : Directly identifies the keto-amine tautomer, as seen in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, where lactam tautomerization is favored over hydroxy-pyridine forms .
  • NMR dynamics : Temperature-dependent studies detect proton exchange rates, distinguishing tautomeric equilibria .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorobenzyl) on inhibitory activity using standardized assays (e.g., enzyme inhibition IC50) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, reconciling discrepancies between in vitro and in silico results .

Q. How do reaction conditions (e.g., sonochemical vs. thermal methods) impact the synthesis of 1,8-naphthyridine derivatives?

  • Methodology :

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 1 hour) and improves yields (e.g., 75% vs. 60%) by enhancing mass transfer .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like temperature, solvent ratio, and catalyst loading .

Data Contradiction Analysis

Q. Why do reported yields vary for similar derivatives, and how can reproducibility be improved?

  • Key factors :

  • Purification methods : Column chromatography vs. recrystallization may lead to yield differences .
  • Anhydrous conditions : Moisture-sensitive intermediates (e.g., POCl3 in DMF) require strict anhydrous protocols to prevent hydrolysis .
    • Recommendations : Standardize workup procedures and report detailed reaction conditions (e.g., solvent grade, humidity control) .

Q. How does halogen substitution (Br vs. Cl) influence crystallographic packing and stability?

  • Findings : Bromine’s larger van der Waals radius increases steric hindrance, slightly altering dihedral angles (e.g., 8.38° for Br vs. 7.9° for Cl analogues). However, hydrogen-bonding motifs remain conserved, maintaining isostructural packing .

Methodological Tables

Parameter Typical Conditions Reference
Synthesis Yield67–76% (thermal methods)
Reaction Time12–24 hours (reflux)
Crystallization SolventMethanol or DMSO-d6
IR C=O Stretches1651–1686 cm⁻¹

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